Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate
Description
TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl 2-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-6-8(13)9(14)12(4)16-5/h8H,6-7H2,1-5H3 |
InChI Key |
AYNAJTJLWNLXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate typically involves:
- Starting from an azetane-2-carboxylic acid or its derivatives
- Protection of the carboxyl group as a tert-butyl ester
- Introduction of the carbamate moiety via reaction with a suitable carbamoylating agent bearing the methoxy(methyl)amino group
Synthetic Route Outline
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Esterification | Tert-butanol, acid catalyst or tert-butyl chloroformate | Protects the carboxyl group as tert-butyl ester |
| 2 | Carbamoylation | Methoxy(methyl)amine derivative, coupling agent (e.g., carbonyldiimidazole) | Introduces the methoxy(methyl)amino carbamate group |
| 3 | Purification | Chromatography (flash or preparative HPLC) | Ensures removal of side products and unreacted materials |
Detailed Reaction Conditions
Esterification: The azetane-2-carboxylic acid is reacted with tert-butanol in the presence of an acid catalyst such as sulfuric acid or via reaction with tert-butyl chloroformate under mild base conditions (e.g., triethylamine) to form the tert-butyl ester. The reaction is typically performed in an inert solvent like dichloromethane or tetrahydrofuran at 0–25 °C to minimize ring opening or degradation.
Carbamoylation: The tert-butyl azetane ester is then reacted with methoxy(methyl)amine or its activated derivative. A common method uses carbonyldiimidazole (CDI) to activate the amine or the carboxyl group, facilitating carbamate formation. The reaction is carried out in anhydrous solvents such as acetonitrile or dimethylformamide at room temperature or slightly elevated temperatures (25–50 °C). The reaction time ranges from 2 to 24 hours depending on the scale and reactivity.
Purification: The crude product is purified by flash chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures. For higher purity, preparative high-performance liquid chromatography (HPLC) may be applied.
Alternative Methods and Variations
Some protocols suggest the use of tert-butyl N-(methoxy(methyl)carbamoyl)azetane-2-carboxylate intermediates prepared by direct coupling of azetane-2-carboxylic acid derivatives with protected methoxy(methyl)amine derivatives.
The use of protecting groups on the amino functionality during synthesis to prevent side reactions has been reported, followed by deprotection under mild acidic conditions.
Solvent choice and temperature control are critical to avoid azetane ring opening, which can lead to side products.
Research Discoveries and Optimization
Studies have shown that the choice of coupling agent significantly affects the yield of the carbamate formation. Carbonyldiimidazole (CDI) and triphosgene are preferred for their mild reaction conditions and high selectivity.
Optimization of reaction temperature and solvent polarity can enhance product purity and reduce by-products. For example, reactions in acetonitrile at room temperature give better yields than those in more polar solvents like dimethylformamide.
Purification techniques such as flash chromatography with gradient elution have been optimized to separate closely related impurities formed during carbamoylation.
Stability tests indicate that the tert-butyl ester protects the carboxyl group effectively during carbamate formation and subsequent handling.
Data Table: Summary of Preparation Conditions
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Starting material | Azetane-2-carboxylic acid | High purity starting material critical |
| Esterification reagent | tert-Butanol / tert-butyl chloroformate | Efficient ester formation under mild acid/base |
| Carbamoylation agent | Methoxy(methyl)amine + CDI | High selectivity and yield |
| Solvent | Dichloromethane, acetonitrile, or THF | Solvent polarity affects reaction rate |
| Temperature | 0–25 °C for esterification; 25–50 °C for carbamoylation | Avoids ring opening and decomposition |
| Reaction time | 2–24 hours | Longer times improve conversion but risk side reactions |
| Purification | Flash chromatography (silica gel) | Removes side products, improves purity |
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy(methyl)carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)PYRROLIDINE-1-CARBOXYLATE: Similar structure but with a five-membered ring instead of a four-membered azetidine ring.
TERT-BUTYL 3-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE: Similar structure but with a different substitution pattern on the azetidine ring.
Uniqueness
TERT-BUTYL 2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its four-membered azetidine ring is less common compared to five-membered pyrrolidine rings, making it a valuable compound for studying ring strain and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
